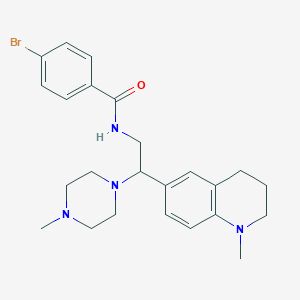

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)18-5-8-21(25)9-6-18)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYJUVLLLKWDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a bromobenzamide moiety linked to a tetrahydroquinoline and a piperazine group, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the tetrahydroquinoline moiety suggests potential interactions with neurotransmitter systems, while the piperazine ring may contribute to binding affinity and selectivity.

Enzyme Inhibition

Compounds with piperazine and benzamide structures have been studied for their inhibitory effects on various enzymes. For example:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-bromo-N-(...) | Acetylcholinesterase | 46.42 |

| 4-bromo-N-(...) | Butyrylcholinesterase | 157.31 |

These findings suggest that similar compounds may exhibit inhibitory activity against cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The antimicrobial properties of related compounds indicate that this compound could also possess significant antibacterial and antifungal activities. Compounds with similar structures have been tested against a range of pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives showed growth inhibition across multiple cancer cell lines, achieving over 70% inhibition in some cases.

- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited selective inhibition against cholinesterases, suggesting potential for treating cognitive disorders.

- Antimicrobial Efficacy : A series of piperazine-based compounds were evaluated for their antimicrobial properties, finding promising results against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Comparison with 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

Key Differences :

- Substituents: The title compound replaces the 4-methoxy-2-nitrophenyl group in 4MNB with a complex tetrahydroquinoline-piperazine-ethyl chain.

- Conformation: X-ray crystallography reveals that 4MNB has a planar benzamide core, while the title compound likely adopts a folded conformation due to steric hindrance from the tetrahydroquinoline and piperazine moieties .

- Symmetry : 4MNB crystallizes with two molecules per asymmetric unit, whereas the title compound’s bulkier substituents may limit such packing efficiency.

Table 1: Structural Parameters

Comparison with Enamine Building Block: 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(4-Methylpiperazin-1-yl)Ethan-1-Amine

Key Similarities :

Key Differences :

- Functional Groups : The title compound features a bromobenzamide group absent in the Enamine building block, which terminates in a primary amine.

- Bioactivity Potential: The bromobenzamide group may enhance target engagement via halogen bonding, a feature absent in the simpler amine derivative.

Comparison with N-[(R)-(6-Bromo-2-Methoxyquinolin-3-yl)(Phenyl)Methyl]-N-[(S)-1-(4-Methoxyphenyl)Ethyl]-2-(Piperazin-1-yl)Acetamide

Key Similarities :

- Bromine Substitution: Both compounds incorporate bromine on aromatic systems (quinoline in this analog vs. benzamide in the title compound).

Key Differences :

- Scaffold Complexity: The title compound uses tetrahydroquinoline, while the analog employs a methoxyquinoline-phenylethyl framework.

- Stereochemistry : The analog’s R/S stereocenters may confer target specificity, whereas the title compound lacks chiral centers.

Table 2: Pharmacophoric Features

Broader Context: Brominated Benzamide Derivatives

Several compounds in (e.g., 1030378-94-9, 896630-66-3) share bromine substitution on aromatic rings but differ in backbone heterocycles (e.g., acridine, triazino-benzoxazepine). These analogs highlight:

- Electrophilic Reactivity : Bromine enhances electrophilicity, aiding covalent bond formation with nucleophilic residues (e.g., cysteine thiols).

- Solubility Trade-offs: Bulky backbones (e.g., tetrahydroquinoline) may reduce aqueous solubility compared to simpler aryl systems .

Q & A

Q. What are standard synthetic routes for this compound, and what purification methods are recommended?

The compound can be synthesized via nucleophilic substitution and amide coupling. A typical protocol involves refluxing intermediates (e.g., 4-bromobenzoyl chloride) with amine-containing precursors (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine) in acetonitrile using K₂CO₃ as a base. Purification often employs thin-layer chromatography (TLC) for reaction monitoring and precipitation with distilled water to isolate the final product . Column chromatography or recrystallization may further refine purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : To verify aromatic protons (e.g., δ7.78 for benzamide) and piperazine/methyl group signals (e.g., δ4.29 for N-CH₂-) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 552.5 [M+H]⁺ for analogous compounds) .

- Elemental analysis : Validates stoichiometry (C, H, N, Br) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Acetonitrile or DMF may enhance solubility of intermediates .

- Catalyst use : DMAP or HOBt can accelerate amide bond formation .

- Temperature control : Extended reflux (4–5 hours) ensures completion, but shorter times may reduce side reactions .

- Yield optimization : Evidence shows 85% yield achieved via stepwise purification (e.g., precipitation followed by chromatography) .

Q. What strategies address solubility challenges in biological assays?

- Co-solvents : DMSO or ethanol (≤5% v/v) improve aqueous solubility without denaturing proteins .

- Salt formation : Sodium pivalate (as in ) or HCl salts enhance stability in buffer systems .

- Lipid-based formulations : Nanoemulsions or liposomes can encapsulate hydrophobic moieties (e.g., tetrahydroquinoline) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Replace the bromo group with Cl, CF₃, or H to assess electronic effects on target binding .

- Piperazine modification : Compare 4-methylpiperazine with morpholine or unsubstituted piperazine to probe steric/electronic contributions .

- Tetrahydroquinoline substitution : Introduce fluorinated or bulky groups at the 1-methyl position to evaluate metabolic stability .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported bioactivity data?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities (e.g., residual K₂CO₃ or unreacted intermediates) .

- Assay conditions : Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) .

- Stereochemical considerations : Ensure diastereomers (e.g., R/S configurations) are isolated and tested separately, as seen in ’s NMR analysis .

Q. What computational methods support mechanistic studies?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase active sites) .

- MD simulations : Assess binding stability (50–100 ns trajectories) for piperazine flexibility and solvent effects .

- ADMET prediction : Tools like SwissADME evaluate logP, metabolic liability, and blood-brain barrier penetration .

Methodological Challenges

Q. How to mitigate decomposition during storage?

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the tetrahydroquinoline ring .

- Lyophilization : Convert to a stable hydrochloride salt for long-term storage .

Q. What are alternatives if key intermediates (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine) are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.